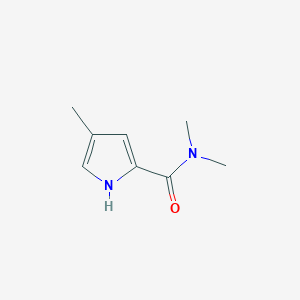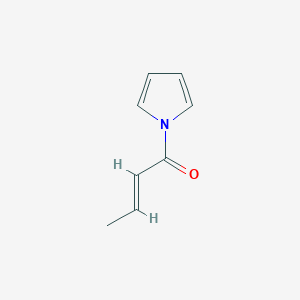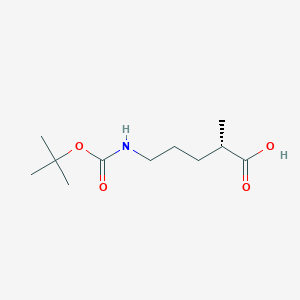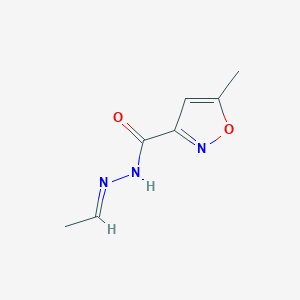
1-(5-chloro-1H-pyrazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro substituent at the 5-position of the pyrazole ring and an ethanone group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorovinyl ketones with hydrazines. The reaction typically proceeds under reflux conditions in the presence of a solvent such as chloroform and a catalyst like thionyl chloride . Another method involves the elimination of hydrogen chloride from 5-chloro-1-(2-chloroethyl)-1H-pyrazoles using bases like sodium hydroxide in ethanol or potassium tert-butoxide in pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent at the 5-position can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-chloro-1H-pyrazol-3-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects . The chloro substituent and ethanone group contribute to the compound’s binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-1-vinyl-1H-pyrazole: Similar in structure but with a vinyl group instead of an ethanone group.
3-Alkenyl-5-chloro-1H-pyrazoles: These compounds have alkenyl substituents at the 3-position.
1-(1H-Pyrazol-3-yl)ethanone: Lacks the chloro substituent at the 5-position.
Uniqueness: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone is unique due to the presence of both a chloro substituent and an ethanone group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in pharmaceutical research.
Eigenschaften
Molekularformel |
C5H5ClN2O |
|---|---|
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
1-(5-chloro-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2O/c1-3(9)4-2-5(6)8-7-4/h2H,1H3,(H,7,8) |
InChI-Schlüssel |
LQBQIPOSTLZPGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NNC(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)



![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)

![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)


![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)
![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)
![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
